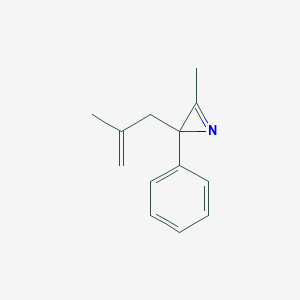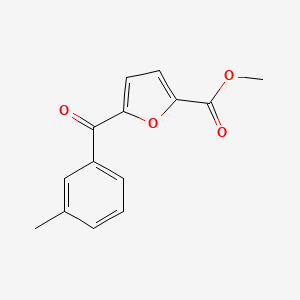![molecular formula C17H18N2O5S B14601486 O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine CAS No. 59602-65-2](/img/structure/B14601486.png)
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine is a complex organic compound that features a benzyl group, a nitrophenylsulfanyl group, and an L-threonine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the initial protection of the hydroxyl group of L-threonine, followed by the introduction of the benzyl group. The nitrophenylsulfanyl group is then introduced through a nucleophilic substitution reaction. The final step involves the deprotection of the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of recyclable catalysts and green chemistry principles can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine involves its interaction with specific molecular targets. The nitrophenylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The L-threonine backbone can interact with enzymes and other proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
O-Benzyl-L-threonine: Lacks the nitrophenylsulfanyl group, making it less reactive.
N-[(2-nitrophenyl)sulfanyl]-L-threonine: Lacks the benzyl group, affecting its lipophilicity and reactivity.
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-D-threonine: The D-isomer of the compound, which may have different biological activity.
Uniqueness
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine is unique due to the presence of both the benzyl and nitrophenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups with the L-threonine backbone makes this compound particularly versatile for various applications.
Propiedades
Número CAS |
59602-65-2 |
|---|---|
Fórmula molecular |
C17H18N2O5S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(2S,3R)-2-[(2-nitrophenyl)sulfanylamino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H18N2O5S/c1-12(24-11-13-7-3-2-4-8-13)16(17(20)21)18-25-15-10-6-5-9-14(15)19(22)23/h2-10,12,16,18H,11H2,1H3,(H,20,21)/t12-,16+/m1/s1 |
Clave InChI |
RMKCKMWTEXIMEB-WBMJQRKESA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])OCC2=CC=CC=C2 |
SMILES canónico |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)



![4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate](/img/structure/B14601418.png)

![Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14601421.png)

![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)

![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)
![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)

